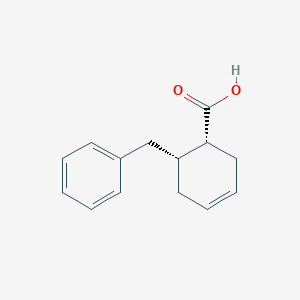
(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid
Vue d'ensemble
Description
(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid is a useful research compound. Its molecular formula is C9H10O8 and its molecular weight is 246.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors of Enzymatic Synthesis : Cyclopentane derivatives, such as 1-aminocyclopentane-1-carboxylic acid, have been identified as competitive inhibitors of the synthesis of S-adenosyl-L-methionine, indicating potential applications in the modulation of enzymatic activities (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Thromboxane Receptor Antagonists : Cyclopentane-1,3-diones, structurally similar to cyclopentane-1,2,3,4-tetracarboxylic acid, have been explored as thromboxane receptor antagonists, which could have implications in the treatment of thrombotic diseases (Ballatore et al., 2011).
Catalysis in Cross Coupling Reactions : Cyclopentane derivatives have been used in palladium-tetraphosphine catalyzed cross-coupling reactions, showing high efficiency and broad applicability in organic synthesis (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).
Supramolecular Self-Assembly : The crystal structures of cyclopentane derivatives have provided insights into patterns of supramolecular self-assembly, which is crucial for understanding molecular interactions and designing new materials (Kălmăn et al., 2002).
Synthesis of Polyhydroxylated Derivatives : Cyclopentane derivatives have been synthesized for their potential in creating polyhydroxylated compounds, which are important in various chemical and pharmaceutical applications (Roberts & Shoberu, 1992).
Chiral Differentiation : Studies have shown successful chiral differentiation of cyclopentane β-amino acid enantiomers, indicating potential applications in stereoselective synthesis and analysis (Hyyryläinen et al., 2009).
Metal-Organic Frameworks : Enantiomers of cyclopentane-1,2,3,4-tetracarboxylate have been used in the synthesis of novel coordination polymers, contributing to the development of metal-organic frameworks with potential applications in gas storage, separation, and catalysis (Yao et al., 2010).
Absolute Configuration Determination : Research has been conducted to determine the absolute configuration of related cyclopentane compounds, which is essential in the field of stereochemistry and the synthesis of chiral molecules (Aratani, Nakanisi, & Nozaki, 1970).
Hydrogen Bonding Patterns : The study of cyclopentane derivatives has provided insights into hydrogen bonding patterns in crystal structures, enhancing our understanding of molecular interactions (Kălmăn et al., 2001).
Radiopharmaceutical Applications : Cyclopentane derivatives have been explored for their use in PET imaging agents, demonstrating potential in medical diagnostics and imaging (Pickel et al., 2021).
Propriétés
IUPAC Name |
(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t2-,3+,4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVXXBNNCUXMT-VERZDPOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@H]1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193639 | |
| Record name | rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3786-91-2 | |
| Record name | rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3786-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC73712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7780903.png)
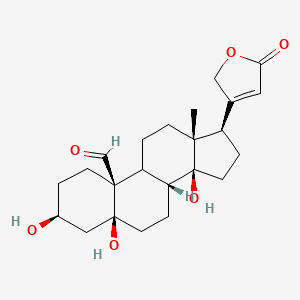
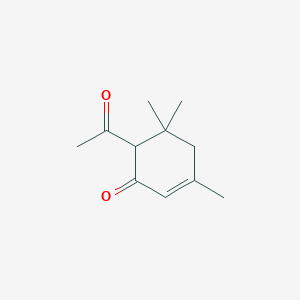

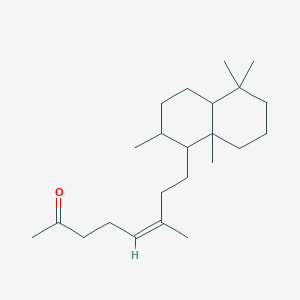
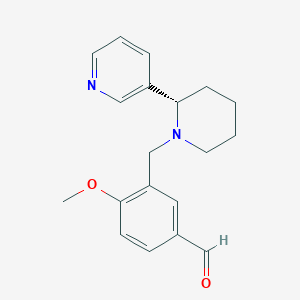
![(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7780947.png)
![dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate](/img/structure/B7780949.png)
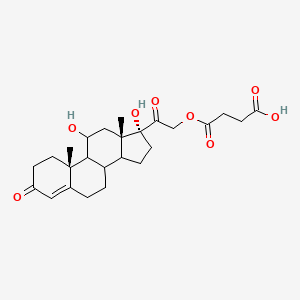
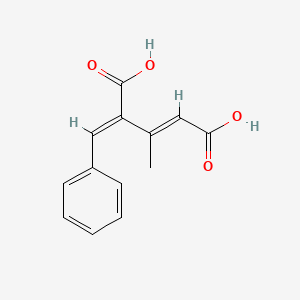
![(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioic acid](/img/structure/B7780965.png)
![4-[2-[(8S,10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7780969.png)
